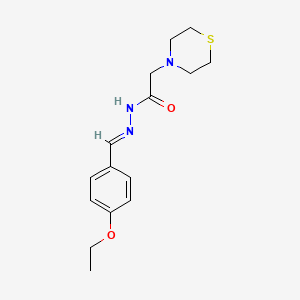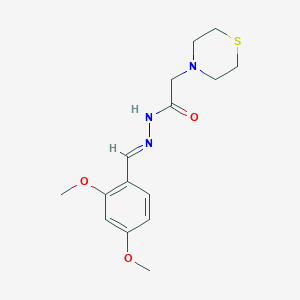
N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
説明
N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, also known as DMTMADH, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTMADH is a hydrazone derivative that has been synthesized through a multi-step process involving the reaction of thiomorpholine, 2,4-dimethoxybenzaldehyde, and acetic hydrazide.
科学的研究の応用
N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fungal activities. N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been found to possess antioxidant properties, which can help in the prevention and treatment of oxidative stress-related diseases.
作用機序
The mechanism of action of N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is not fully understood. However, it has been proposed that N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to induce apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the expression of COX-2, which is involved in the production of prostaglandins that promote inflammation. N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which can help in the prevention and treatment of oxidative stress-related diseases.
実験室実験の利点と制限
N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also been found to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the limitations of N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide include its poor solubility in water, which can affect its bioavailability, and its limited pharmacokinetic profile, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the research on N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide. One of the directions is to optimize the synthesis method to improve the yield and purity of N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide. Another direction is to investigate the pharmacokinetic profile of N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide to determine its efficacy in vivo. Additionally, future studies can focus on the development of novel formulations of N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide to improve its bioavailability and therapeutic efficacy. Finally, more research is needed to explore the potential therapeutic applications of N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in various diseases, such as cancer, inflammation, and oxidative stress-related diseases.
Conclusion:
In conclusion, N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is a novel compound that has shown potential therapeutic applications in various scientific research studies. It exhibits anti-inflammatory, anti-tumor, and anti-fungal activities, and possesses antioxidant properties. N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been synthesized through a multi-step process involving the reaction of thiomorpholine, 2,4-dimethoxybenzaldehyde, and acetic hydrazide. The mechanism of action of N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is not fully understood, but it has been proposed to inhibit the NF-κB signaling pathway and activate the p53 pathway. N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has several advantages for lab experiments, including its stability, low toxicity, and high selectivity towards cancer cells. However, its limitations include its poor solubility in water and limited pharmacokinetic profile. Future research can focus on optimizing the synthesis method, investigating the pharmacokinetic profile, developing novel formulations, and exploring the potential therapeutic applications of N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide.
特性
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-20-13-4-3-12(14(9-13)21-2)10-16-17-15(19)11-18-5-7-22-8-6-18/h3-4,9-10H,5-8,11H2,1-2H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDPQFCRGJERA-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CN2CCSCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CN2CCSCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






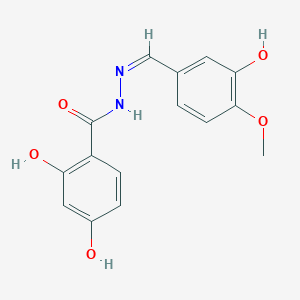
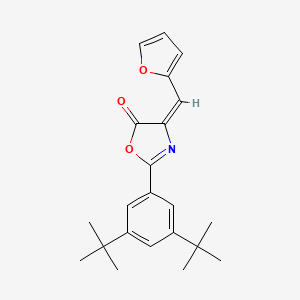
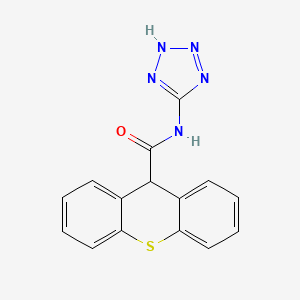
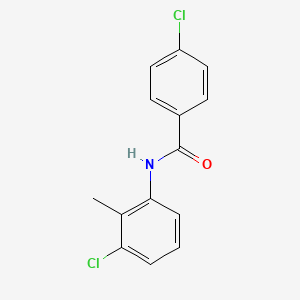
![3-bromo-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3837505.png)
![2,8-dimethyl-5-(trifluoroacetyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3837508.png)
![N-cyclopropyl-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3837516.png)
![1-dibenzo[b,d]furan-3-yl-2,5-pyrrolidinedione](/img/structure/B3837524.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3837529.png)
![2-[(3-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3837535.png)
